molecular formula C12H14BrN3 B8385884 8-bromo-N-(tert-butyl)quinoxalin-2-amine

8-bromo-N-(tert-butyl)quinoxalin-2-amine

Cat. No. B8385884
M. Wt: 280.16 g/mol
InChI Key: YYPHFHHYXRCFAP-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

A solution of 8-bromo-2-chloroquinoxaline (Example 210e; 1.53 g, 6.28 mmol) and tert-butylamine (Aldrich; 3.30 mL, 31.4 mmol) in DMSO (15 mL) was stirred at 100° C. for 2 h. The mixture was treated with DCM (100 mL), and washed with saturated aq. NaHCO3 (2×50 mL) and brine (50 mL). The organic layer was dried over MgSO4, filtered, and concentrated. The crude material was purified on a silica gel column (23-32% EtOAc in hexanes) affording 8-bromo-N-(tert-butyl)quinoxalin-2-amine (1.75 g, 97% yield) as a yellow viscous oil which crystallized upon standing. 1H NMR (400 MHz, CDCl3) δ ppm 8.05 (1H, s), 7.85 (1H, d, J=7.6 Hz), 7.78 (1H, d, J=7.8 Hz), 7.19 (1H, t, J=7.9 Hz), 4.89 (1H, br. s.), 1.61 (9H, s). m/z (ESI, +ve) 280/282 (M+H)+.
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9](Cl)[CH:8]=[N:7]2.[C:13]([NH2:17])([CH3:16])([CH3:15])[CH3:14].C(Cl)Cl>CS(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([NH:17][C:13]([CH3:16])([CH3:15])[CH3:14])[CH:8]=[N:7]2

Inputs

Step One
Name
Quantity
1.53 g
Type
reactant
Smiles
BrC=1C=CC=C2N=CC(=NC12)Cl
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated aq. NaHCO3 (2×50 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified on a silica gel column (23-32% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC=C2N=CC(=NC12)NC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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